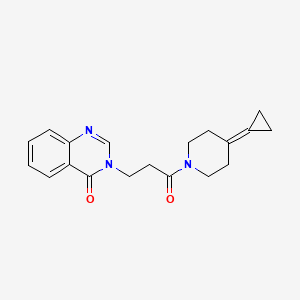

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, also known as CPQ, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CPQ is a small molecule with a molecular weight of 367.42 g/mol and a chemical formula of C20H22N2O2.

Aplicaciones Científicas De Investigación

Antihypertensive and Alpha-Adrenoceptor Antagonist Activity

Quinazolinone derivatives, including structures similar to 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, have been synthesized and evaluated for their alpha-adrenoceptor antagonist properties and potential antihypertensive effects. These compounds have shown significant binding affinity for alpha1-adrenoceptors, which are critical targets for antihypertensive therapy. The structural activity relationship studies reveal that certain substitutions on the quinazolinone nucleus enhance the potency and selectivity for alpha1-adrenoceptors, offering a promising approach for developing new antihypertensive agents (Chern et al., 1993).

Anticancer Activity

Research on quinazolinone derivatives has also uncovered their potential in anticancer therapy. For instance, specific quinazolinone-1,3,4-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, including HeLa cells. The modifications on the quinazolinone ring, such as introducing propyl moieties, have been found to significantly enhance cytotoxic effects, suggesting a promising direction for developing novel anticancer drugs (Hassanzadeh et al., 2019).

Neuroprotective and Enzyme Inhibition Properties

Another area of interest is the neuroprotective potential of quinazolinone derivatives through enzyme inhibition. Certain compounds have been designed to target acetylcholine esterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Studies have shown that some quinazolinone derivatives exhibit significant AChE inhibitory activity, alongside cytotoxic effects against cancer cell lines and antioxidant properties. This multifaceted biological activity highlights the potential of quinazolinone derivatives in treating neurodegenerative conditions and cancer (Lan et al., 2020).

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have also been explored, with certain compounds showing effectiveness against a range of bacterial strains. The structural versatility of quinazolinone allows for the synthesis of compounds with targeted antimicrobial activity, offering a pathway to novel antibiotics in the fight against drug-resistant bacteria (Kapoor et al., 2017).

Propiedades

IUPAC Name |

3-[3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(21-10-7-15(8-11-21)14-5-6-14)9-12-22-13-20-17-4-2-1-3-16(17)19(22)24/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHBTLDTIIYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2753361.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)